An In-Depth Technical Guide to 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the tripodal N-heterocyclic ligand, 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene. This molecule, featuring a central trimethylbenzene (mesitylene) core with three imidazolylmethyl arms, is a versatile building block in supramolecular chemistry, catalysis, and materials science. Its unique C3-symmetric architecture and the coordinating ability of the imidazole moieties make it an attractive ligand for the construction of complex metal-organic frameworks (MOFs) and discrete coordination complexes with diverse functionalities. This guide details a robust synthetic protocol, summarizes key characterization data, and explores the current and prospective applications of this compound and its derivatives, particularly in the fields of catalysis and materials science.
Introduction: The Significance of a Tripodal Ligand
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene is a member of the tripodal ligand family, characterized by three coordinating groups extending from a central scaffold. The mesitylene core provides a rigid and sterically defined platform, pre-organizing the three imidazole arms for effective metal chelation. The imidazole heterocycles are of particular interest due to their versatile coordination chemistry, acting as neutral N-donor ligands for a wide range of transition metals. This structural arrangement makes the title compound an excellent candidate for the formation of stable, well-defined metal complexes. Its potential applications are broad, ranging from serving as a structural component in MOFs for gas sorption and separation to forming the basis of novel catalysts for organic transformations.[1][2][3]
Synthesis of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene: A Self-Validating Protocol
The synthesis of the title compound is a two-step process commencing from commercially available mesitylene. The causality behind this experimental choice lies in establishing a reliable and scalable route to the target ligand.
Step 1: Synthesis of the Precursor, 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene
The initial step involves the bromomethylation of mesitylene. This reaction introduces the necessary reactive handles for the subsequent attachment of the imidazole units.
Step 2: Nucleophilic Substitution with Imidazole
The core of the synthesis is the nucleophilic substitution reaction between the tris(bromomethyl) precursor and imidazole. The imidazole, acting as a nucleophile, displaces the bromide ions to form the final product. A procedure adapted from the synthesis of a similar compound provides a robust framework for this reaction.[4]
Experimental Protocol
Materials and Reagents:
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1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene
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Imidazole
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Sodium Hydroxide (NaOH)
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N,N-Dimethylformamide (DMF)
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Deionized Water
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Ethyl Acetate
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n-Hexane
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Silica Gel for column chromatography
Procedure:
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Deprotonation of Imidazole: In a round-bottom flask, suspend sodium hydroxide (3.1 eq.) in N,N-dimethylformamide (DMF). To this suspension, add imidazole (3.1 eq.) and stir the mixture at room temperature for 30 minutes. This step generates the imidazolate anion, a more potent nucleophile.
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Nucleophilic Substitution: Add a solution of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene (1.0 eq.) in DMF to the reaction mixture. Stir the resulting solution at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
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Isolation: Collect the precipitate by filtration and wash it thoroughly with cold deionized water. Dry the crude product under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.
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Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
This self-validating system ensures that the successful formation of the imidazolate in the first phase directly influences the efficiency of the subsequent substitution reaction.
Physicochemical Properties and Characterization
The synthesized 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene is typically obtained as a solid. Its properties are crucial for its application in various fields.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₆ | [5] |
| Molecular Weight | 360.46 g/mol | [5] |
| CAS Number | 220593-43-1 | [5] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in polar organic solvents like DMF, DMSO | |
| ¹H NMR (CDCl₃, 400 MHz) | Expected: δ ~7.5 (s, 3H, Im-H), ~7.0 (s, 3H, Im-H), ~6.9 (s, 3H, Im-H), ~5.2 (s, 6H, CH₂), ~2.3 (s, 9H, CH₃) | Inferred |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected: δ ~137, ~135, ~129, ~120, ~50 (CH₂), ~16 (CH₃) | Inferred |
Note: The NMR data is inferred based on the expected structure and data from similar compounds. Experimental verification is essential.
Coordination Chemistry and Applications
The tripodal nature of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene makes it a highly effective ligand for the construction of coordination complexes and metal-organic frameworks (MOFs).[1][3]
Metal-Organic Frameworks (MOFs)
This ligand can be utilized as an organic linker to create porous 3D structures with various metal ions. These MOFs can exhibit properties suitable for:
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Gas Sorption and Separation: The defined pore sizes and chemical nature of the framework can allow for selective adsorption of gases like CO₂.[6]
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Catalysis: The metal nodes within the MOF can act as catalytic centers, and the organic linker can be functionalized to modulate catalytic activity.
Discrete Coordination Complexes and Catalysis
The ligand can form discrete, well-defined complexes with transition metals. These complexes have potential applications in:
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Homogeneous Catalysis: Metal complexes of this ligand can be designed to catalyze a variety of organic reactions. The sterically demanding trimethylbenzene core and the electronic properties of the imidazole rings can influence the selectivity and activity of the catalyst.[7]
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Biomimetic Chemistry: The tris(imidazolyl) coordination sphere can mimic the active sites of certain metalloenzymes, providing a platform for studying biological processes and developing enzyme inhibitors.
Future Outlook
The unique structural features of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene position it as a valuable building block for the development of advanced materials and catalysts. Future research is expected to focus on:
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Exploration of Novel MOFs: Synthesizing and characterizing new MOFs with diverse metal ions to tailor their properties for specific applications in gas storage, separation, and catalysis.
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Development of Advanced Catalysts: Designing and testing the catalytic activity of its metal complexes in a wider range of organic transformations, including asymmetric catalysis.
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Applications in Drug Development: Investigating the potential of its metal complexes as therapeutic agents, leveraging the biological activity of imidazole-containing compounds.
Conclusion
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene is a tripodal ligand with significant potential in coordination chemistry, materials science, and catalysis. The synthetic route presented in this guide is robust and allows for the production of this versatile molecule. Its well-defined structure and the coordinating properties of its imidazole arms make it an ideal candidate for the construction of functional metal-organic frameworks and discrete coordination complexes. Further exploration of its properties and applications is poised to yield exciting advancements in various scientific and industrial fields.
References
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). Applied Sciences. [Link]
-
From Isostructurality to Structural Diversity of Ag(I) Coordination Complexes Formed with Imidazole Based Bipodal Ligands, and Disclosure of a Unique Topology. (2021). Molecules. [Link]
-
Novel metal-organic frameworks with specific topology from new tripodal ligands: 1,3,5-tris(1-imidazolyl)benzene and 1,3-bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene. (2003). Inorganic Chemistry. [Link]
-
Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. (2015). Journal of Molecular Structure. [Link]
-
Crystal structure of the complex of 2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzene with NH4PF6. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (2012). International Journal of Materials and Chemistry. [Link]
-
APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. (2012). Wiley. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel metal-organic frameworks with specific topology from new tripodal ligands: 1,3,5-tris(1-imidazolyl)benzene and 1,3-bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of the complex of 2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzene with NH4PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5-tris(N-imidazolylmethyl)-2,4,6-trimethylbenzene | 220593-43-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. people.uniurb.it [people.uniurb.it]
